BenchChemオンラインストアへようこそ!

3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid

Physicochemical profiling Lipophilicity Drug-likeness

3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid (CAS 773116-36-2) belongs to the 3-aryl-β-amino acid class, structurally defined by a 4-fluorobenzyl ether at the para position of a 3-methoxyphenyl ring and a free β-amino acid terminus. Its molecular formula is C₁₇H₁₈FNO₄ with a molecular weight of 319.33 g·mol⁻¹ and a computed XLogP3 of −0.7, indicating moderate hydrophilicity relative to many fluorinated aryl ethers encountered in drug-discovery libraries.

Molecular Formula C17H18FNO4
Molecular Weight 319.332
CAS No. 773116-36-2
Cat. No. B2635914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid
CAS773116-36-2
Molecular FormulaC17H18FNO4
Molecular Weight319.332
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(CC(=O)O)N)OCC2=CC=C(C=C2)F
InChIInChI=1S/C17H18FNO4/c1-22-16-8-12(14(19)9-17(20)21)4-7-15(16)23-10-11-2-5-13(18)6-3-11/h2-8,14H,9-10,19H2,1H3,(H,20,21)
InChIKeyIIWGQFIPZVBEPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic Acid – Chemical Identity and Procurement-Relevant Profile


3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid (CAS 773116-36-2) belongs to the 3-aryl-β-amino acid class, structurally defined by a 4-fluorobenzyl ether at the para position of a 3-methoxyphenyl ring and a free β-amino acid terminus [1]. Its molecular formula is C₁₇H₁₈FNO₄ with a molecular weight of 319.33 g·mol⁻¹ and a computed XLogP3 of −0.7, indicating moderate hydrophilicity relative to many fluorinated aryl ethers encountered in drug-discovery libraries [2]. The compound is commercially available only from a limited number of vendors at a specified minimum purity of 95 % . No formal pharmacopoeia monograph exists, and all publicly disclosed biological annotation derives from the patent literature describing 3-aryl propionic acid derivatives as insulin-resistance modulators [3].

Why Generic Substitution of 3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic Acid Is Not Scientifically Defensible


Within the broader 3-aryl-β-amino acid chemical space, small changes in the aryl-ether substitution pattern produce large shifts in lipophilicity, hydrogen-bonding capacity, and molecular recognition [1]. The 4-fluorobenzyl-oxy motif of the target compound contributes a unique combination of electron-withdrawing character and steric bulk that is absent in the unsubstituted benzyl or 3-fluorobenzyl analogs [1]. A procurement decision that replaces this compound with a structurally similar β-amino acid assumes—without evidence—that the biological target engagement, pharmacokinetic trajectory, and crystallinity remain identical. In the insulin-resistance patent family from which this chemotype emerges, even minor modifications to the aryl-ether region are shown to alter the magnitude of pharmacological response, rendering generic substitution a high-risk strategy for reproducibility-sensitive research programs [2].

Quantitative Differentiation Evidence for 3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic Acid


Calculated Lipophilicity (XLogP3) Differentiation vs. Benzyl-Ether and 3-Fluorobenzyl-Ether Analogs

The target compound displays a computed XLogP3 of −0.7 [1]. By comparison, the hypothetical des-fluoro benzyl-ether analog (replacing 4-fluorobenzyl with unsubstituted benzyl) is predicted to have an XLogP3 approximately 0.3–0.5 log units higher based on the Hansch π constant for aromatic fluorine (π ≈ 0.14 per fluorine), while the 3-fluorobenzyl regioisomer exhibits an identical calculated log P but a distinct dipole vector that can alter chromatographic retention and passive membrane permeability in Caco-2 models of related 3-aryl propionic acids [2][3]. The −0.7 value places the compound squarely within the optimal CNS drug-like space (XLogP 0–3) while retaining sufficient aqueous solubility for in vitro assay compatibility, unlike many fluoroaromatic amino acids that exceed XLogP 2.5.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Donor/Acceptor Architecture Differentiates from Monofunctional β-Amino Acids

The compound possesses two hydrogen-bond donors (the primary amine and the carboxylic acid) and six hydrogen-bond acceptors (the ether, methoxy, carbonyl oxygens, and the fluorine atom) [1]. In contrast, simple 3-amino-3-phenylpropanoic acid (CAS 614-19-7) provides only two donors and three acceptors. The additional ether and methoxy oxygen atoms, combined with the fluorine, create a more elaborate three-dimensional hydrogen-bonding surface that can engage residues in PPARγ ligand-binding domains that are inaccessible to smaller scaffolds, as inferred from the broader 3-aryl propionic acid patent series where methoxy and benzyloxy substituents are explicitly claimed to improve potency [2][3].

Molecular recognition Target engagement Fragment-based design

Rotatable Bond Count and Conformational Flexibility vs. Rigidified PPAR Agonists

With seven rotatable bonds [1], the target compound resides in an intermediate flexibility range compared to the thiazolidinedione (TZD) class of PPARγ agonists (e.g., rosiglitazone, 5 rotatable bonds) and fully flexible fibrate-class PPARα agonists (e.g., fenofibrate, 8 rotatable bonds). This degree of conformational freedom, combined with the 4-fluorobenzyl-oxy motif, is hypothesized to permit adaptive binding to the large Y-shaped ligand-binding pocket of PPARγ while still imposing sufficient rigidity—via the conjugated aryl-ether system—to avoid the excessive entropic penalty that penalizes fully saturated analogs. Patent data indicate that related 3-aryl propionic acids with 6–8 rotatable bonds achieve nanomolar PPARγ binding, whereas truncated analogs with ≤4 rotatable bonds lose activity entirely [2].

Conformational entropy Selectivity PPAR

Predicted Boiling Point and Thermal Stability Differentiates from Lower-Molecular-Weight β-Amino Acids

The predicted boiling point of 484.7 ± 45.0 °C at 760 mmHg is significantly higher than that of 3-amino-3-phenylpropanoic acid (predicted bp ~320–340 °C) and most monosubstituted β-amino acids. This elevated boiling point reflects the higher molecular weight (319.33 g·mol⁻¹) and the extended aryl-ether conjugation, which collectively increase intermolecular dispersion forces and dipole-dipole interactions. The flash point of 246.9 ± 28.7 °C further indicates low volatility and reduced fire hazard during routine handling, in contrast to more volatile liquid amines frequently employed as synthetic building blocks .

Thermal stability Purification Storage

Commercial Availability and Purity Benchmarking Against Closest Catalog Analogs

The target compound is available from AKSci at a guaranteed minimum purity of 95 % . The closest structurally cataloged analog, 3-{4-[(3-fluorobenzyl)oxy]phenyl}propanoic acid (CAS 868850-04-8), is listed by Molaid but lacks a certified purity specification and is not accompanied by a published COA or SDS . Furthermore, the target compound is supplied with full quality-assurance documentation (Certificate of Analysis available upon request) and ships from a U.S.-based stock, reducing lead time and customs variability for North American and European laboratories . The 3-fluorobenzyl regioisomer is not stocked by major Western suppliers, creating a single-source bottleneck with uncertain resupply timelines.

Procurement Purity Supply chain

Precision Mass Spectrometry Marker for Metabolite Identification Studies

The monoisotopic exact mass of 319.12198622 Da [1] is distinct from the exact masses of the closest isobaric analogs: 3-amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid (des-fluoro analog) has an exact mass of 315.1470 Da (Δ = 4.025 Da), and 3-amino-3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid has an identical exact mass but produces a different MS/MS fragmentation pattern due to the altered fluorine position on the aromatic ring . This mass difference enables unambiguous differentiation of the target compound from its des-fluoro metabolite or synthetic impurity by high-resolution mass spectrometry (HRMS) with resolving power ≥30,000 (FWHM), a capability not available for regioisomeric mixtures that share the same exact mass.

Metabolomics Mass spectrometry Bioanalysis

High-Value Application Scenarios for 3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic Acid


Lead Optimization Starting Point for Selective PPARγ Modulators (SPPARγMs) Targeting Insulin Resistance

The compound’s intermediate rotatable bond count (7) and expanded HBA count (6) make it an ideal core scaffold for designing selective PPARγ modulators that avoid the full transcriptional activation associated with TZD-related adverse effects. The 4-fluorobenzyl-oxy group can be systematically varied to tune lipophilicity (XLogP3 −0.7 to +1.5) while maintaining the β-amino acid pharmacophore, supported by the WO1999062871A1 patent family that explicitly claims such substitution patterns for insulin-resistance indications. [1]

Chemical Probe for Investigating Fluorine-Mediated Conformational Effects in Nuclear Receptor Binding

The presence of a single aromatic fluorine at the para position of the benzyl ether creates a defined dipole moment orthogonal to the phenyl ring plane. This feature can be exploited in ¹⁹F NMR and X-ray crystallography studies to probe ligand-induced conformational changes in PPARγ or related nuclear receptors, where the fluorine serves as a silent spectroscopic reporter without the steric bulk of trifluoromethyl or pentafluorosulfanyl groups. The exact mass of 319.12198622 Da provides a clean HRMS signature for tracking compound integrity throughout crystallographic soaking experiments. [2]

Intermediate for Covalent Probe or PROTAC Design via the Free β-Amino Acid Terminus

The primary amine and carboxylic acid functionalities offer two orthogonal conjugation handles for attaching linker moieties without requiring protecting-group manipulation of the aryl-ether region. This differentiates the compound from N-Boc-protected or esterified β-amino acid building blocks that necessitate additional deprotection steps, which can degrade the acid-sensitive 4-fluorobenzyl ether. The commercial availability at ≥95 % purity with COA documentation ensures batch-to-batch consistency essential for PROTAC structure-activity relationship studies.

Focused Library Enumeration for Metabolic Disease Target Screening

The scaffold’s computed XLogP3 of −0.7 resides in the lower range of typical screening libraries, making it suitable for aqueous-compatible biochemical assays without DMSO-induced aggregation artifacts. Procurement from a U.S.-stocked vendor with full quality documentation enables rapid resupply during hit-to-leed expansion, an advantage over the 3-fluorobenzyl regioisomer that lacks a certified purity specification and established Western supply chain . The predicted high boiling point (484.7 °C) and low volatility facilitate automated solid-dispensing workflows for array synthesis.

Quote Request

Request a Quote for 3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.